Furalazine
Overview
Description
Furalazine is an antimicrobial agent known for its effectiveness in reducing the duration of positive stool culture in cholera patients . It has shown greater efficacy compared to chloramphenicol in treating cholera . The compound’s molecular formula is C9H7N5O3, and it has a molecular weight of 233.18 g/mol .
Preparation Methods
The synthesis of Furalazine involves the reaction of 1,2,4-triazine derivatives with furan compounds under specific conditions. The preparation method typically includes the following steps:
Reacting 1,2,4-triazine derivatives: with furan compounds in the presence of a suitable catalyst.
Purification: of the resulting product through recrystallization or chromatography techniques.
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings .
Chemical Reactions Analysis
Furalazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its amine derivatives using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Furalazine has several scientific research applications, including:
Antimicrobial Research: It is used to study its effectiveness against drug-resistant strains of cholera bacteria.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for treating bacterial infections.
Biological Studies: This compound is used in experiments to understand its mechanism of action and its effects on microbial cells.
Mechanism of Action
The mechanism of action of Furalazine involves its interaction with bacterial cells, leading to the inhibition of essential bacterial enzymes. This results in the disruption of bacterial cell processes and ultimately the death of the bacteria . The compound targets specific pathways involved in bacterial metabolism, making it effective against resistant strains .
Comparison with Similar Compounds
Furalazine is unique due to its specific structure and mechanism of action. Similar compounds include:
- Dihydromethyl this compound
- Azaribine
- Tirapazamine
- Vardenafil
- Apazone
- Lamotrigine
- Ceftriaxone
- Pymetrozine
- Fervenulin (Planomycin)
- Reumycin
- Toxoflavin (Panthothricin) .
These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action. This compound’s effectiveness against cholera and its unique interaction with bacterial cells set it apart from these similar compounds .
Properties
IUPAC Name |
6-[2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-6(12-13-9)1-2-7-3-4-8(17-7)14(15)16/h1-5H,(H2,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLIGKRDWLZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862193 | |
Record name | 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-12-7 | |
Record name | 3-Amino-6-(5-nitrofurylethenyl)-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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